PARP‑1 Enzymatic Inhibition Potency: Structural Class Benchmarking
No direct PARP‑1 Ki/IC50 data are publicly available for the target compound. However, it belongs to the 2-arylbenzimidazole carboxamide class. The closest structurally characterized analog, 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (compound 78), exhibits a Ki of 1.6 nM against PARP‑1 [1]. The target compound distinguishes itself by relocating the carboxamide to the para‑phenyl position and incorporating a 2‑chloro‑6‑methylpyridine-3-carboxamide motif, which may alter hydrogen‑bonding with Gly863 and Ser904 [2]. Until direct enzymatic data are generated, this structural difference precludes potency extrapolation.
| Evidence Dimension | PARP‑1 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | 2-(4-Hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide: Ki = 1.6 nM; 2-Phenyl-1H-benzimidazole-4-carboxamide: Ki = 15 nM |
| Quantified Difference | Cannot be calculated; structural divergence (carboxamide position, pyridine substitution) predicts non-identical SAR |
| Conditions | PARP‑1 enzymatic assay, [³H]-NAD⁺ substrate, pH 8.0, 50 mM Tris, 4 mM MgCl₂ [1] |
Why This Matters
The relocated carboxamide and chlorinated pyridine ring represent significant structural departures from validated PARP‑1 pharmacophores, meaning potency cannot be assumed and must be determined empirically before committing to a procurement decision.
- [1] Griffin RJ, et al. Resistance-modifying agents. 9. J Med Chem. 2000;43(22):4071-4083. Reports Ki = 1.6 nM for compound 78. View Source
- [2] Penning TD, et al. Bioorg Med Chem. 2008;16(15):6965-6975. Describes key hydrogen-bond interactions of benzimidazole carboxamides with PARP‑1 Gly863 and Ser904. View Source
